4-[2-(2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-4-methyl-pentanoylamino]-5-(2-oxo-pyrrolidin-3-yl)-pent-2-enoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound 3 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are provided in the original publication .
Industrial Production Methods: While the industrial production methods for compound 3 are not explicitly detailed in the available literature, it is likely that the synthesis would be scaled up using similar reaction conditions as those used in the laboratory. This would involve optimizing the process for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: Compound 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Compound 3 has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of viral proteases.
Biology: Investigated for its potential to inhibit the replication of the SARS coronavirus.
Medicine: Explored as a potential therapeutic agent for treating coronavirus infections.
Industry: Potential applications in the development of antiviral drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of compound 3 involves the inhibition of the SARS coronavirus 3CL protease . This protease is essential for the cleavage of viral polyproteins into functional proteins required for viral replication. By inhibiting this protease, compound 3 effectively blocks the replication of the virus. The molecular targets include the active site of the 3CL protease, and the pathways involved are related to viral protein processing and replication .
Comparison with Similar Compounds
TG-0205221: The parent compound from which compound 3 is derived.
Other 3CL Protease Inhibitors: Compounds with similar structures and mechanisms of action.
Uniqueness: Compound 3 is unique in its specific structural modifications that enhance its inhibitory activity against the SARS coronavirus 3CL protease. These modifications may include changes in functional groups or the addition of specific substituents that improve binding affinity and specificity .
Properties
Molecular Formula |
C30H44N4O7 |
---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
ethyl 4-[[4-methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoyl]amino]-5-(2-oxopyrrolidin-3-yl)pent-2-enoate |
InChI |
InChI=1S/C30H44N4O7/c1-6-40-25(35)13-12-23(17-22-14-15-31-27(22)36)32-28(37)24(16-19(2)3)33-29(38)26(20(4)5)34-30(39)41-18-21-10-8-7-9-11-21/h7-13,19-20,22-24,26H,6,14-18H2,1-5H3,(H,31,36)(H,32,37)(H,33,38)(H,34,39) |
InChI Key |
WDMSWWUPIMEGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.